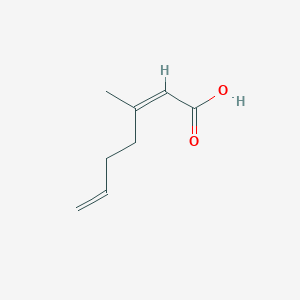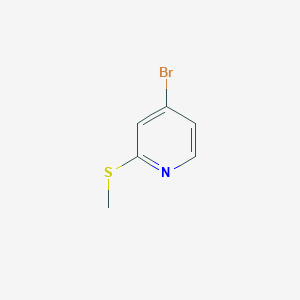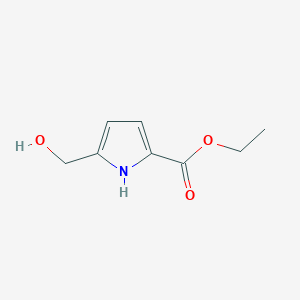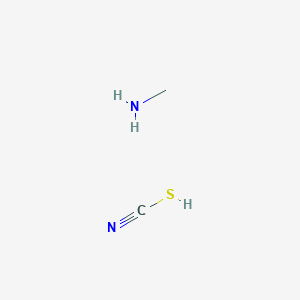
硫氰酸甲胺
描述
Methylamine Thiocyanate, also known as Methylammonium Thiocyanate, is a compound with the molecular formula C2H6N2S and a molecular weight of 90.14 . It appears as a solid at 20°C and should be stored under inert gas . It is hygroscopic, meaning it absorbs moisture from the air .
Chemical Reactions Analysis
Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .
Physical And Chemical Properties Analysis
It appears as a solid at 20°C and should be stored under inert gas . It is hygroscopic, meaning it absorbs moisture from the air .
科学研究应用
杀菌应用
- 水冷却系统和造纸厂中的杀菌剂: 亚甲基双(硫氰酸酯)被广泛用作杀菌剂。其主要应用是在水冷却系统和造纸厂中,在那里它起着抑制藻类、真菌和细菌的作用。已经进行毒性研究以了解其对大鼠和小鼠的给药效果,揭示了其作为刺激性化学物质和在较高剂量下潜在急性毒性的作用 (Burka,1993 年)。
工业应用
- 蒸汽吸收制冷系统: 研究表明,甲胺-硫氰酸钠可用于蒸汽吸收制冷系统。该系统的性能特征已与氨水和氨硫氰酸钠吸收循环进行了比较,表明甲胺硫氰酸钠混合物的性能系数更高 (Tyagi,1992 年)。
医学和生物研究
- 皮肤致敏效力: 亚甲基双(硫氰酸酯) (MBTC),用于各种工业应用,已对其皮肤致敏效力进行了评估。对豚鼠进行的研究表明有很强的致敏潜力,表明其在皮肤病学和毒理学研究中的相关性 (Noda, Yamano,& Shimizu,2004 年)。
- 对大鼠肝细胞中氨基酸转运的影响: 胰岛素对大鼠肝细胞中氨基酸转运的影响已与激素内化有关,其中涉及甲胺的实验。这项研究有助于我们理解细胞代谢和激素作用机制 (LeCam、Maxfield、Willingham,& Pastan,1979 年)。
环境和分析化学
- 血清和尿液中的测定: 已开发出一种分光光度法来测量血清和尿液中的硫氰酸盐。该方法可以在不将其与干扰物质分离的情况下快速测量硫氰酸盐,这在临床诊断和环境监测中至关重要 (Giraudi & Grillo,1981 年)。
其他应用
- 甲胺诱导转化的抑制和部分逆转: 一项研究表明,某些化合物可以阻止人 α2-巨球蛋白从“慢”到“快”电泳形式的转化,这通常是由与甲胺反应引起的。这项研究提供了对涉及甲胺的生化过程和相互作用的见解 (Cunningham, Crews,& Gettins,1990 年)。
- 对大鼠肝脏溶酶体的效应: 已经研究了 MgATP 对大鼠肝脏溶酶体的影响,包括硫氰酸盐和甲胺的积累。这项研究增加了我们对细胞器及其在各种代谢过程中的功能的理解 (Hollemans, Reijngoud,& Tager,1979 年)。
安全和危害
未来方向
Thiocyanates, including Methylamine Thiocyanate, have broad application prospects . They are common in natural products, synthetic drugs, and bioactive molecules, and many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research could focus on improving the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .
作用机制
Target of Action
Methylamine Thiocyanate, also known as Methanamine;thiocyanic acid, is a complex compound with multiple potential targets. The primary target of Methylamine is the Ammonia channel in Escherichia coli . Thiocyanates, on the other hand, are common in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .
Mode of Action
It is known that the introduction of thiocyanate groups into parent molecules can construct thiocyanates through nucleophilic reaction, electrophilic reaction, and free radical reaction . This can quickly introduce SCN groups at the target sites .
Biochemical Pathways
Methylamine is involved in various biochemical pathways, including the Citalopram Metabolism Pathway, Tyrosine Metabolism, and others .
Pharmacokinetics
It is known that thiocyanate concentrations rise more slowly as cyanide is enzymatically converted to scn .
Result of Action
It is known that methylamine thiocyanate is used in the preparation of perovskite optoelectronic systems . The introduction of Methylamine Thiocyanate into the PbI 2 precursor solution assists in controlling the crystallization of the perovskite film, leading to high-performance perovskite solar cells .
Action Environment
It is known that methylamine thiocyanate is a pseudo-halide additive used in the preparation of perovskite optoelectronic systems . The introduction of Methylamine Thiocyanate into the PbI 2 precursor solution assists in controlling the crystallization of the perovskite film .
生化分析
Biochemical Properties
Methylamine Thiocyanate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxypyruvate reductase, which is involved in the serine pathway for methylotrophic growth . Additionally, Methylamine Thiocyanate can serve as a nitrogen source for certain methylotrophs, indicating its involvement in nitrogen metabolism .
Cellular Effects
Methylamine Thiocyanate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce the expression of cyanase enzyme, which is crucial for the metabolism of cyanate . Furthermore, Methylamine Thiocyanate can impact the production of volatile sulfur compounds, which are essential for cellular functions .
Molecular Mechanism
At the molecular level, Methylamine Thiocyanate exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it competitively inhibits cyanase activity, which is essential for cyanate metabolism . Additionally, Methylamine Thiocyanate can influence gene expression by modulating the activity of transcription factors involved in nitrogen metabolism .
Temporal Effects in Laboratory Settings
The effects of Methylamine Thiocyanate can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Methylamine Thiocyanate can degrade into thiosulfate and other sulfur compounds over time . This degradation can impact its effectiveness in biochemical reactions and cellular processes.
Dosage Effects in Animal Models
The effects of Methylamine Thiocyanate vary with different dosages in animal models. At lower doses, it can serve as a nitrogen source and support normal cellular functions. At higher doses, it can exhibit toxic effects, such as inducing oxidative stress and causing cellular damage . Understanding the dosage effects is crucial for determining the safe and effective use of Methylamine Thiocyanate in various applications.
Metabolic Pathways
Methylamine Thiocyanate is involved in several metabolic pathways. It can be metabolized by methylotrophic bacteria through the serine pathway, where it serves as a nitrogen source . Additionally, it can be converted into cyanate and subsequently metabolized by cyanase . These metabolic pathways highlight the versatility of Methylamine Thiocyanate in biochemical reactions.
Transport and Distribution
Within cells and tissues, Methylamine Thiocyanate is transported and distributed through specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of Methylamine Thiocyanate within cells can influence its biochemical activity and effectiveness.
Subcellular Localization
Methylamine Thiocyanate exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in cellular processes and biochemical reactions.
属性
IUPAC Name |
methanamine;thiocyanic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.CH5N/c2-1-3;1-2/h3H;2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCMGZSMACGTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.C(#N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61540-63-4 | |
| Record name | Methylamine Thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



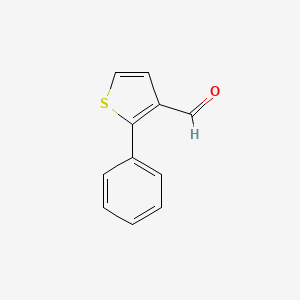
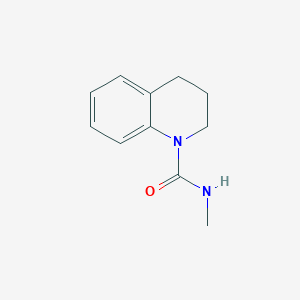
![6-Ethoxycarbonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridin-4-one](/img/structure/B1643256.png)
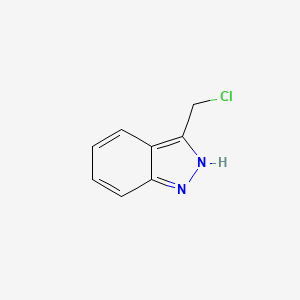
![[((1,1-Dimethylethoxycarbonyl)amino)-2-oxo-1-piperidinyl]-iminomethylcarbamic acid benzyl ester](/img/structure/B1643285.png)
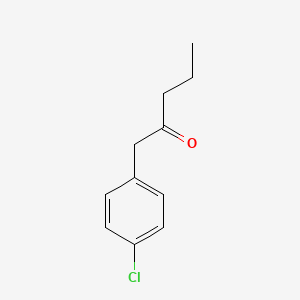
![3-[(3,4-Dihydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol](/img/structure/B1643292.png)



![(1R,4R,5R,6R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-6,2'-oxirane]-9,16-dione](/img/structure/B1643300.png)
